Enhanced Lipophilic Balance Relative to Isoindolin-5-amine Core
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine exhibits an experimental logP of 2.021 [1] and an XLogP3 of 2.4 [2], reflecting the lipophilic contribution of the 3-methylbutan-2-yl group. In contrast, the core isoindolin-5-amine (2,3-dihydro-1H-isoindol-5-amine) possesses an XLogP3 of approximately 0.7 [3]. This 1.7‑unit increase provides a meaningful balance between aqueous solubility and membrane permeability, positioning the target compound within the optimal logP range (1–3) for orally bioavailable CNS‑penetrant leads.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.021 (experimental) [1]; XLogP3 = 2.4 [2] |
| Comparator Or Baseline | Isoindolin-5-amine (unsubstituted core), XLogP3 ≈ 0.7 [3] |
| Quantified Difference | ΔlogP = +1.3 (experimental) to +1.7 (computed) |
| Conditions | Experimental logP from ChemBase; XLogP3 from PubChem; comparator XLogP3 from PubChem CID 43370008 |
Why This Matters
This logP window is associated with higher passive permeability and improved CNS exposure, making the compound a more attractive fragment hit for neuroscience targets than the hydrophilic core.
- [1] ChemBase. 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine. Product Information (EN300-64657). http://www.chembase.cn/substance-555338.html (accessed 2026-04-24). View Source
- [2] PubChem. 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine. Compound Summary (CID 43370010). https://pubchem.ncbi.nlm.nih.gov/compound/1099612-87-9 (accessed 2026-04-24). View Source
- [3] PubChem. 2,3-dihydro-1H-isoindol-5-amine. Compound Summary (CID 43370008). https://pubchem.ncbi.nlm.nih.gov/compound/43370008 (accessed 2026-04-24). View Source
